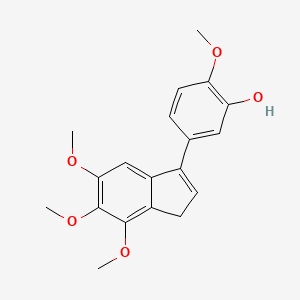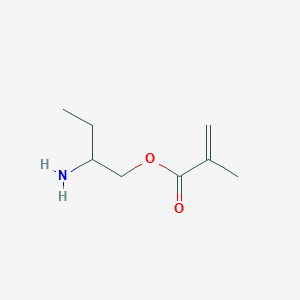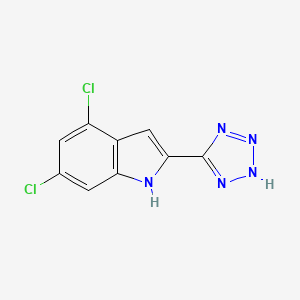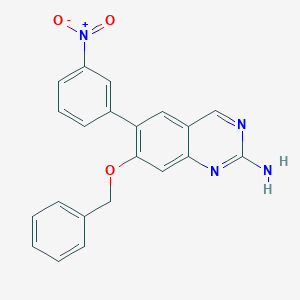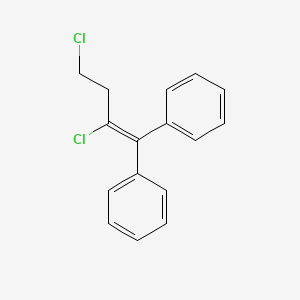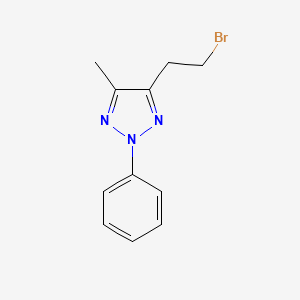![molecular formula C13H17N5O2 B12608972 5-[6-(Cyclopropylamino)-9H-purin-9-yl]pent-3-ene-1,2-diol CAS No. 648881-80-5](/img/structure/B12608972.png)
5-[6-(Cyclopropylamino)-9H-purin-9-yl]pent-3-ene-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[6-(Cyclopropylamino)-9H-purin-9-yl]pent-3-ene-1,2-diol is a complex organic compound featuring a purine base with a cyclopropylamino group and a pent-3-ene-1,2-diol side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[6-(Cyclopropylamino)-9H-purin-9-yl]pent-3-ene-1,2-diol typically involves multiple steps, starting from readily available precursors. One common approach is to start with a purine derivative, which undergoes a series of reactions including cyclopropylamination, alkylation, and diol formation. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining the quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions
5-[6-(Cyclopropylamino)-9H-purin-9-yl]pent-3-ene-1,2-diol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halides or alkyl groups.
Aplicaciones Científicas De Investigación
5-[6-(Cyclopropylamino)-9H-purin-9-yl]pent-3-ene-1,2-diol has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its structure allows it to interact with biological macromolecules, making it useful in studying enzyme interactions and protein binding.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers or catalysts.
Mecanismo De Acción
The mechanism by which 5-[6-(Cyclopropylamino)-9H-purin-9-yl]pent-3-ene-1,2-diol exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The cyclopropylamino group and the purine base allow it to bind to specific sites on these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other purine derivatives with various substituents, such as:
- 6-(Cyclopropylamino)-9H-purine
- 5-(Cyclopropylamino)-9H-purine-2,3-diol
- 5-(Cyclopropylamino)-9H-purine-3-ene-1,2-diol
Uniqueness
What sets 5-[6-(Cyclopropylamino)-9H-purin-9-yl]pent-3-ene-1,2-diol apart is its unique combination of a cyclopropylamino group and a pent-3-ene-1,2-diol side chain. This structure provides distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
648881-80-5 |
|---|---|
Fórmula molecular |
C13H17N5O2 |
Peso molecular |
275.31 g/mol |
Nombre IUPAC |
5-[6-(cyclopropylamino)purin-9-yl]pent-3-ene-1,2-diol |
InChI |
InChI=1S/C13H17N5O2/c19-6-10(20)2-1-5-18-8-16-11-12(17-9-3-4-9)14-7-15-13(11)18/h1-2,7-10,19-20H,3-6H2,(H,14,15,17) |
Clave InChI |
TUTGPLQQQIVOLU-UHFFFAOYSA-N |
SMILES canónico |
C1CC1NC2=C3C(=NC=N2)N(C=N3)CC=CC(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


propanedinitrile](/img/structure/B12608889.png)
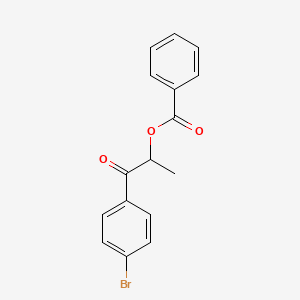
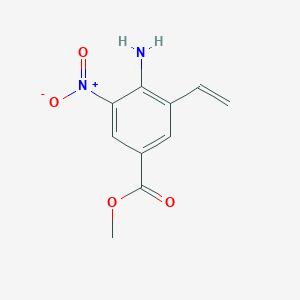
![[(Pent-3-en-1-yl)oxy]tri(propan-2-yl)silane](/img/structure/B12608904.png)
![N-{3-[(Z)-(1H-Pyrrol-2-ylmethylene)amino]phenyl}acetamide](/img/structure/B12608914.png)
![1-[2-(2-Bromoethoxy)ethoxy]-4-(octyloxy)benzene](/img/structure/B12608923.png)
